molecular formula C13H15N3O3S B1237396 1-[2-(4-Morpholinyl)-2-oxoethyl]-2-pyrido[2,3-b][1,4]thiazinone

1-[2-(4-Morpholinyl)-2-oxoethyl]-2-pyrido[2,3-b][1,4]thiazinone

Cat. No.: B1237396
M. Wt: 293.34 g/mol
InChI Key: JBXSGLUTNLPNKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-morpholinyl)-2-oxoethyl]-2-pyrido[2,3-b][1,4]thiazinone is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.

Scientific Research Applications

  • Chemical Reactions and Synthesis : This compound is involved in complex chemical reactions. Solov’eva et al. (1993) studied the reactions of similar thiazines with morpholine, noting the formation of 1-N-oxalamides of 2-acyl-5-chloro-1,2-dihydrothiazolo[5,4-b]pyridine (Solov’eva et al., 1993). Additionally, Dotsenko et al. (2008) described the synthesis of cyclopenta[c]pyridine derivatives using morpholinyl-containing compounds (Dotsenko et al., 2008).

  • Antimicrobial and Antitumor Properties : Zaki et al. (2017) explored the utility of 2-thioxo-pyrido[2,3-d]pyrimidinone in the synthesis of related compounds with antimicrobial properties (Zaki, Gomha, & Mohamed, 2017). Bolognese et al. (2004) conducted research on pyridoisoquinolindione derivatives, including similar compounds, for potential use as antitumor agents (Bolognese et al., 2004).

  • Biological and Pharmacological Research : Research has been conducted on derivatives of this compound for various biological and pharmacological applications. Binder et al. (1991) synthesized thiophene analogs of analgesics, starting with similar compounds (Binder et al., 1991). Helal et al. (2015) designed and synthesized thiophene derivatives with anti-inflammatory activity, involving morpholinylphenyl compounds (Helal et al., 2015).

  • Insecticidal Applications : Bakhite et al. (2014) synthesized pyridine derivatives with insecticidal activities against the cowpea aphid, utilizing similar compounds (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Properties

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34 g/mol

IUPAC Name

1-(2-morpholin-4-yl-2-oxoethyl)pyrido[2,3-b][1,4]thiazin-2-one

InChI

InChI=1S/C13H15N3O3S/c17-11(15-4-6-19-7-5-15)8-16-10-2-1-3-14-13(10)20-9-12(16)18/h1-3H,4-9H2

InChI Key

JBXSGLUTNLPNKU-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)CN2C(=O)CSC3=C2C=CC=N3

Canonical SMILES

C1COCCN1C(=O)CN2C(=O)CSC3=C2C=CC=N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-Morpholinyl)-2-oxoethyl]-2-pyrido[2,3-b][1,4]thiazinone
Reactant of Route 2
Reactant of Route 2
1-[2-(4-Morpholinyl)-2-oxoethyl]-2-pyrido[2,3-b][1,4]thiazinone
Reactant of Route 3
Reactant of Route 3
1-[2-(4-Morpholinyl)-2-oxoethyl]-2-pyrido[2,3-b][1,4]thiazinone
Reactant of Route 4
1-[2-(4-Morpholinyl)-2-oxoethyl]-2-pyrido[2,3-b][1,4]thiazinone
Reactant of Route 5
Reactant of Route 5
1-[2-(4-Morpholinyl)-2-oxoethyl]-2-pyrido[2,3-b][1,4]thiazinone
Reactant of Route 6
Reactant of Route 6
1-[2-(4-Morpholinyl)-2-oxoethyl]-2-pyrido[2,3-b][1,4]thiazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.